
14-Deoxy-epsilon-caesalpin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Deoxy-epsilon-caesalpin is a natural diterpenoid compound found in several plants, particularly in the seeds of Caesalpinia minax Hance . This compound belongs to the cassane diterpenoid family and has been studied for its various biological activities, including its ability to inhibit nitric oxide production in certain cell types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-epsilon-caesalpin involves several steps, typically starting from naturally occurring precursors. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. The compound can be isolated from plant extracts using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources. The seeds of Caesalpinia minax Hance are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate . The extract is then purified through various chromatographic methods to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Deoxy-epsilon-caesalpin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
14-Deoxy-epsilon-caesalpin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cassane diterpenoids.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 14-Deoxy-epsilon-caesalpin involves the inhibition of nitric oxide production in cells stimulated by lipopolysaccharides . This inhibition is achieved through the modulation of nitric oxide synthase enzymes, which are responsible for the production of nitric oxide. The compound interacts with these enzymes, preventing them from catalyzing the production of nitric oxide .
Vergleich Mit ähnlichen Verbindungen
14-Deoxy-epsilon-caesalpin is unique among cassane diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Epsilon-caesalpin
- 7-Acetoxy-epsilon-caesalpin
- Caesalmins D-F
- Bonducellins C and D
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C24H34O6 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3 |
InChI-Schlüssel |
JMOFRLILFOJJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


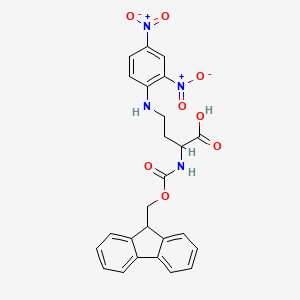
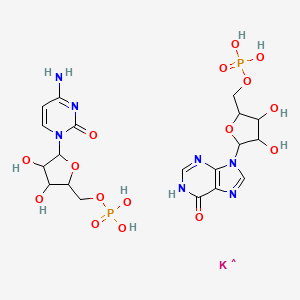

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)
![2,18-Dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one](/img/structure/B12319875.png)
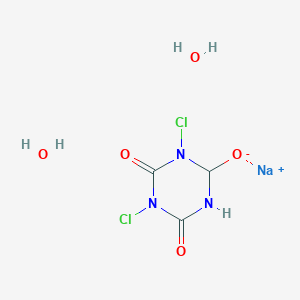
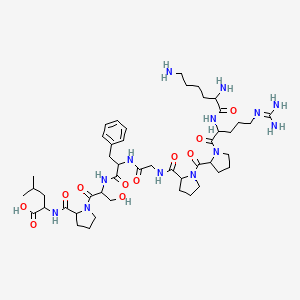
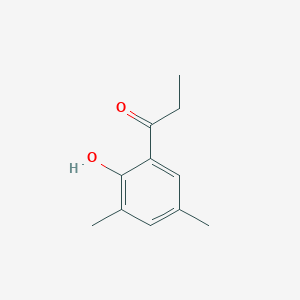
![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12319907.png)
![2-(12,19-Difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12319913.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)

